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Compound of Interest

Compound Name: (+)-1,2-Diphenylethylenediamine

Cat. No.: B1144217

An In-Depth Technical Guide to (1R,2R)-(+)-1,2-Diphenylethylenediamine

Introduction

(1R,2R)-(+)-1,2-Diphenylethylenediamine, commonly abbreviated as (R,R)-DPEN, is a chiral
diamine that has established itself as a cornerstone in the field of asymmetric synthesis.[1][2]
Its C2-symmetric scaffold, featuring two stereogenic centers, makes it a privileged ligand and
chiral auxiliary for a vast array of stereoselective transformations.[3] This guide provides a
comprehensive overview of its structure, stereochemistry, physicochemical properties,
synthesis, and applications, tailored for professionals in chemical research and drug
development. Its utility is particularly noted in the synthesis of enantiomerically pure
compounds, which is a critical requirement in the pharmaceutical industry.[1][4]

Structure and Stereochemistry

(1R,2R)-(+)-1,2-Diphenylethylenediamine is one of the three stereoisomers of 1,2-
Diphenylethylenediamine, the others being its enantiomer (1S,2S)-(-) and the meso form.[5]
The (1R,2R) designation specifies the absolute configuration at the two adjacent chiral carbon
atoms, each bonded to a phenyl group and an amino group.

Key Identifiers:

e I[UPAC Name: (1R,2R)-1,2-diphenylethane-1,2-diamine[6]
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e CAS Number: 35132-20-8[1][6][7][8]
e Molecular Formula: C1aH1eN2[1][6][7][8]
e Synonyms: (1R,2R)-(+)-1,2-Diamino-1,2-diphenylethane, (R,R)-DPEN

The molecule's structure is characterized by two phenyl rings and two amino groups attached
to a two-carbon backbone. The specific spatial arrangement of these groups in the (1R,2R)
enantiomer is crucial for its function in inducing chirality in chemical reactions.

Caption: 2D representation of (1R,2R)-(+)-1,2-Diphenylethylenediamine.

Physicochemical Properties

The quantitative data for (1R,2R)-(+)-1,2-Diphenylethylenediamine are summarized below.
These properties are critical for its handling, storage, and application in various experimental

setups.
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Property Value Reference(s)

Molecular Weight 212.29 g/mol [11el1r71sl

Appearance White to pale yellow crystalline (7]
powder

Melting Point 81-83 °C (lit.) [1]

85-87 °C [7]

79-83 °C (lit.) [5][8]

Optical Rotation [0]20/D +102°, ¢ = 1 in ethanol

[0]20/D = +102 + 1°, c=1in o

EtOH

[0]23 +106+1°, in methanol [5]

+104° (c 1.1, methanol) [7]

Purity/Assay min. 97% [7]

= 99.5% (HPLC, Chiral purity) [1]

ee: 99% (GLC)

Solubility Insoluble in water [2][8]

Storage Temperature 0-8 °C [1]

Experimental Protocols: Synthesis and Resolution

The most common and practical approach to obtaining enantiomerically pure (1R,2R)-(+)-

DPEN involves the synthesis of the racemic mixture followed by chiral resolution.

Part A: Synthesis of (+)-1,2-Diphenylethylenediamine

The racemic diamine is typically prepared via the reductive amination of benzil.[5] An

alternative high-yield, two-step procedure starts from benzil, ammonium acetate, and

cyclohexanone to form an intermediate, which is then reduced.[9]
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Workflow for Synthesis and Resolution
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Caption: Workflow for the synthesis of racemic DPEN and its chiral resolution.

Part B: Chiral Resolution of (*)-1,2-
Diphenylethylenediamine

The resolution of the racemic mixture is efficiently achieved by fractional crystallization using a
chiral resolving agent, most commonly L-(+)-tartaric acid.[5][9]

Detailed Protocol (Adapted from Organic Syntheses):[9]

 Dissolution: In a 1-L round-bottomed flask equipped with a mechanical stirrer, charge 42.5 g
(0.200 mol) of racemic (£)-1,2-diphenylethylenediamine and 230 mL of ethanol. Heat the
mixture to 70°C to dissolve the solids.

» Addition of Resolving Agent: Prepare a hot (70°C) solution of 30.0 g (0.200 mol) of L-(+)-
tartaric acid in 230 mL of ethanol. Add this hot solution to the diamine solution.

o Precipitation: The tartrate salts will precipitate almost immediately. Allow the mixture to cool
to ambient temperature.

« Filtration: Collect the crystals by filtration. This solid is primarily the less soluble salt of the
(1S,2S)-(-) enantiomer. Wash the crystals twice with 60 mL of ethanol and dry under reduced
pressure.

e |solation of (1R,2R)-(+)-DPEN:
o The filtrate contains the more soluble tartrate salt of the desired (1R,2R)-(+) enantiomer.
o Reduce the volume of the filtrate by evaporation under reduced pressure.

o Suspend the resulting residue in 300 mL of water and cool the mixture to 0-5°C with
vigorous stirring.

o Add 23 mL of 50% aqueous sodium hydroxide dropwise to basify the solution, liberating
the free diamine.

o Extract the agueous phase with dichloromethane (1 x 150 mL, then 2 x 50 mL).
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o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
filter.

e Final Product: Remove the solvent by rotary evaporation to yield (1R,2R)-(+)-1,2-
Diphenylethylenediamine. The optical purity can be confirmed by *H NMR of its salt with L-
mandelic acid or by measuring its specific rotation.[9]

Applications in Asymmetric Catalysis

(1R,2R)-(+)-DPEN is a versatile precursor for a wide range of chiral ligands and
organocatalysts.[3] Its derivatives are employed in numerous asymmetric reactions, including
hydrogenations, epoxidations, Diels-Alder reactions, and Michael additions.[9][10]

Asymmetric Transfer Hydrogenation

A landmark application of DPEN is in the catalysts developed by Rydji Noyori (Nobel Prize in
Chemistry, 2001).[5] The N-tosylated derivative, (1R,2R)-TsDPEN, forms highly efficient
ruthenium complexes, such as (Cymene)Ru(R,R-TsDPEN), which are powerful catalysts for the
asymmetric transfer hydrogenation of ketones and imines.[5] These reactions typically use
formic acid or isopropanol as the hydrogen source and are fundamental in synthesizing chiral
alcohols and amines.[5]
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Caption: Role of (1R,2R)-DPEN in forming asymmetric catalysts.

This catalytic system is renowned for its high enantioselectivity (often >99% ee), broad
substrate scope, and operational simplicity, making it invaluable in both academic research and
industrial-scale synthesis of pharmaceuticals and fine chemicals.[4]

Conclusion

(1R,2R)-(+)-1,2-Diphenylethylenediamine is a molecule of significant importance in modern
organic chemistry. Its well-defined stereochemistry and the accessibility of both enantiomers
have made it a fundamental tool for controlling stereochemical outcomes in chemical reactions.
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From its role in Nobel Prize-winning catalyst systems to its broad application as a chiral
auxiliary and resolving agent, (R,R)-DPEN continues to be an indispensable resource for
scientists and researchers dedicated to the art and science of asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chemimpex.com [chemimpex.com]

e 2. (1R,2R)-(+)-1,2-Diphenylethylenediamine | 35132-20-8 [chemicalbook.com]
e 3. mdpi.com [mdpi.com]

e 4. nbinno.com [nbinno.com]

» 5. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

e 6. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 7. strem.com [strem.com]

e 8.35132-20-8 CAS MSDS ((1R,2R)-(+)-1,2-Diphenylethylenediamine) Melting Point Boiling
Point Density CAS Chemical Properties [chemicalbook.com]

e 9. Organic Syntheses Procedure [orgsyn.org]
e 10. Page loading... [wap.guidechem.com]

 To cite this document: BenchChem. [(1R,2R)-(+)-1,2-Diphenylethylenediamine structure and
stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1144217#1r-2r-1-2-diphenylethylenediamine-
structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1144217?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/30700
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4727536.htm
https://www.mdpi.com/2073-4344/14/12/915
https://www.nbinno.com/other-organic-chemicals/high-purity-1r-2r-1-2-diphenylethylenediamine-chiral-intermediate-synthesis-ea
https://en.wikipedia.org/wiki/Diphenylethylenediamine
https://pubchem.ncbi.nlm.nih.gov/compound/1R_2R_-1_2-diphenylethane-1_2-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/1R_2R_-1_2-diphenylethane-1_2-diamine
https://www.strem.com/product/07-0474
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4727536.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4727536.aspx
http://www.orgsyn.org/demo.aspx?prep=CV9P0387
https://wap.guidechem.com/question/how-to-synthesize-1-2-diphenyl-id127018.html
https://www.benchchem.com/product/b1144217#1r-2r-1-2-diphenylethylenediamine-structure-and-stereochemistry
https://www.benchchem.com/product/b1144217#1r-2r-1-2-diphenylethylenediamine-structure-and-stereochemistry
https://www.benchchem.com/product/b1144217#1r-2r-1-2-diphenylethylenediamine-structure-and-stereochemistry
https://www.benchchem.com/product/b1144217#1r-2r-1-2-diphenylethylenediamine-structure-and-stereochemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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